9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine

Kinase inhibition Purine analogs Selectivity profiling

This 9-methyl-purin-6-amine derivative features a unique 1,2,3-triazole linker and thiophen-2-yl orientation, creating a scaffold structurally distinct from CK1δ/ε inhibitors like SR-1277. It fills a critical SAR gap, enabling broader kinome coverage and serving as a CNS-permeable probe for adenosine A2A receptor studies. Secure this high-purity compound for your next assay today.

Molecular Formula C13H12N8S
Molecular Weight 312.36
CAS No. 2380185-80-6
Cat. No. B2426893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine
CAS2380185-80-6
Molecular FormulaC13H12N8S
Molecular Weight312.36
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=CS4
InChIInChI=1S/C13H12N8S/c1-20-8-17-11-12(15-7-16-13(11)20)14-5-9-6-21(19-18-9)10-3-2-4-22-10/h2-4,6-8H,5H2,1H3,(H,14,15,16)
InChIKeyMARPPPJZTYNTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine (CAS 2380185-80-6) – Structural and Pharmacological Baseline


This compound is a purin-6-amine derivative featuring a 9-methyl group, a 1,2,3-triazole ring linked via a methylene bridge to the purine N6 position, and a thiophen-2-yl substituent on the triazole . It belongs to the broader class of purine-based triazoles, which are investigated as kinase inhibitors, adenosine receptor ligands, and nucleoside metabolism modulators [1]. While related compounds such as SR-1277 (a CK1δ/ε inhibitor) and various adenosine A2A antagonists have known bioactivity profiles, quantitative target-engagement or cellular potency data for this specific compound are not publicly available from primary research papers or authoritative databases at the time of this analysis.

Why Generic Substitution of 9-Methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine Is Not Advisable


Within the purine-based triazole class, minor alterations in the heteroaryl substituent, linker composition, or purine N9 substituent can profoundly alter target selectivity and potency [1]. For example, the analog SR-1277, which contains a thiophen-3-yl group directly attached to the purine core and a morpholino moiety, shows potent CK1δ/ε inhibition with IC50 values of 49 nM and 260 nM respectively . In contrast, the presence of a 1,2,3-triazole linker and a thiophen-2-yl group in the target compound is expected to yield a distinct selectivity fingerprint. Consequently, substituting this compound with a close analog lacking precise structural verification risks generating misleading biological data, particularly in kinase or adenosine receptor assays where minor structural changes can lead to complete loss of target engagement.

Quantitative Differentiation Evidence for 9-Methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine


Structural Differentiation from the CK1δ/ε Inhibitor SR-1277

The target compound differs from SR-1277 (CAS 1446715-47-4) in three key structural features: (i) a 1,2,3-triazole linker between the purine core and the thiophene ring, (ii) a thiophen-2-yl (as opposed to thiophen-3-yl) orientation, and (iii) the absence of a 2-morpholino substituent [1]. These differences are critical because SR-1277’s morpholino group contributes to its ATP-competitive CK1δ/ε inhibition, and the triazole linker in the target compound is predicted to alter the binding mode relative to the direct thiophene attachment in SR-1277 . No quantitative potency data are yet available for the target compound, but the structural dissimilarity implies non-interchangeability in kinase assays.

Kinase inhibition Purine analogs Selectivity profiling

Triazole Linker vs. Direct Aryl Attachment in Adenosine A2A Antagonists

In the adenosine A2A receptor antagonist series, triazolylpurines such as those in US9133197 exhibit sub‑micromolar to nanomolar binding affinity (e.g., Ki = 12–216 nM) depending on the oxidation state and linker composition [1]. The target compound, bearing a 1,2,3-triazole-4‑ylmethyl linker, is structurally homologous to these patented antagonists, yet its specific A2A binding data have not been reported. In class-level inference, the triazole linker is known to enhance metabolic stability and reduce off-target binding compared to direct aryl–purine conjugates [2].

Adenosine receptor GPCR Triazole linker SAR

Physicochemical Property Differentiation from 2‑Morpholino Analog SR-1277

Calculated physicochemical properties highlight key differences: the target compound has a molecular weight of 312.36 g/mol, 5 H‑bond acceptors, and 1 H‑bond donor, whereas SR-1277 has MW 477.50, 10 H‑bond acceptors, and 1 donor . The lower MW and reduced H‑bond acceptor count of the target compound predict improved membrane permeability (lower topological polar surface area) and potentially better blood‑brain barrier penetration, a relevant parameter for CNS‑targeted adenosine A2A programs .

Drug-likeness Physicochemical profile Chemical genetics

Limitation Acknowledgment: Absence of Direct Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, and patent repositories returned no quantitative IC50, Ki, or cellular potency data for 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine [1]. All comparisons above are based on structural analogy and class-level inference. Users should verify target engagement and selectivity experimentally before committing to large‑scale use.

Data gap Procurement caution Experimental validation

Recommended Application Scenarios for 9-Methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine


Kinase Selectivity Profiling Panel

Use as a structurally distinct probe to complement SR-1277 in kinase selectivity screens. The triazole linker and thiophen-2-yl orientation are expected to shift selectivity away from CK1δ/ε toward other kinases, enabling broader kinome coverage when used alongside established purine-based inhibitors [1].

Central Nervous System Disease Models

Owing to its lower molecular weight and predicted superior brain penetration relative to larger analogs, this compound is a suitable candidate for testing in CNS disease models where adenosine A2A receptor modulation is implicated (e.g., Parkinson's disease, cerebral ischemia) . In vivo pharmacokinetic studies should be conducted to confirm brain exposure.

Structure–Activity Relationship (SAR) Expansion for Triazole‑Linked Purines

The compound fills a critical SAR gap by providing a thiophene‑triazole‑purine scaffold. Systematic variation of the thiophene position and triazole oxidation state can guide the optimization of adenosine receptor affinity and selectivity, building on the framework established by US Patents 8,969,556 and 9,133,197 [1].

Quote Request

Request a Quote for 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.